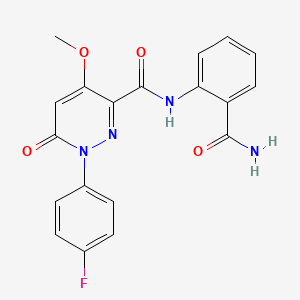

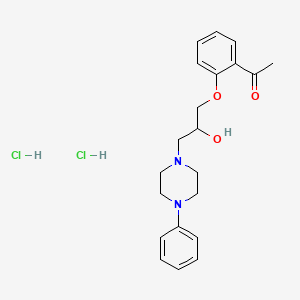

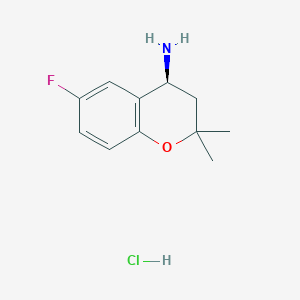

![molecular formula C14H12F9NO2S B2495922 3,5-Bis(trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine CAS No. 2058814-11-0](/img/structure/B2495922.png)

3,5-Bis(trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to 3,5-Bis(trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine involves key steps such as Claisen-Schmidt condensation and N-sulfonylation, producing compounds with significant anti-inflammatory activities due to their structural characteristics (Li, Bai, Zhang, & Hou, 2018). Another synthesis approach involves the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride, showcasing a potent method for activating thioglycosides (Crich & Smith, 2001).

Molecular Structure Analysis

The molecular structure of related compounds reveals a significant E stereochemistry of olefinic double bonds, with molecules connected by hydrogen bonds forming dimensional chains or sheets, which is essential for their anti-inflammatory activity (Li, Bai, Zhang, & Hou, 2018). Detailed structure analysis through X-ray diffraction studies has confirmed the chair conformation of the piperidine ring and distorted tetrahedral geometry around sulfur atoms in similar compounds (Karthik et al., 2021).

Chemical Reactions and Properties

The chemical reactions involving 3,5-Bis(trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine derivatives can be characterized by their ability to undergo transformations such as aldol condensation and reactions with alkynyltrimethylsilanes, leading to various potential applications (Zhdankin et al., 1996).

Physical Properties Analysis

The physical properties of related compounds, such as their crystal structures, have been extensively studied, showing that the piperidine ring adopts a chair conformation and highlighting the importance of molecular geometry in determining their properties and reactivities (Benakaprasad et al., 2007).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthetic Methods and Chemical Structures

A study detailed the synthesis and crystal structures of four N-benzenesulfonyl 3,5-bis(arylidene)-4-piperidone (BAP) derivatives, highlighting their potential anti-inflammatory activities due to their structural characteristics. These compounds were characterized using NMR, FT-IR, and HRMS, demonstrating the influence of N-benzenesulfonyl substituents on the configuration and potential biological activities of BAP derivatives (Li et al., 2018).

Applications in Biological Research

Anti-Inflammatory Activity

The aforementioned study by Li et al. also revealed that these derivatives significantly inhibit LPS-induced interleukin (IL-6) and tumor necrosis factor (TNF-α) secretion, suggesting potential anti-inflammatory applications. Compounds with strong electron-withdrawing substituents exhibited more potent inhibitory effects, offering insights into the design of anti-inflammatory agents (Li et al., 2018).

Antioxidant and Enzyme Inhibition

Research on benzenesulfonamides incorporating 1,3,5-triazine motifs showed moderate antioxidant activity and inhibited acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases like Alzheimer's and Parkinson's, suggesting these compounds could have therapeutic applications in managing such conditions (Lolak et al., 2020).

Cytotoxicity and Anticancer Activity

A cluster of 3,5-bis(benzylidene)-1-[3-(2-hydroxyethylthio)propanoyl]piperidin-4-ones was identified to display potent cytotoxicity with selective lethality towards various neoplasms over normal cells. This indicates potential applications in cancer treatment, where selective targeting of cancer cells is crucial (Das et al., 2011).

Chemical Engineering and Material Science

Solvent Properties of Piperidinium Ionic Liquids

Studies on piperidinium ionic liquids, including those with trifluoromethyl groups, explored their solvent properties and polarity. These ionic liquids' characteristics, such as hydrogen-bond acidity and basicity, are essential for various applications in chemical engineering and synthesis (Lee, 2011).

Polymer Synthesis and Properties

Research into aromatic poly(pyridinium salt)s, including those with triflate groups, has led to the development of organo-soluble, rigid-rod poly(pyridinium triflate)s. These materials exhibit high thermal and thermooxidative stability, making them suitable for creating tough thin films with potential applications in material science (Huang et al., 2000).

Propiedades

IUPAC Name |

3,5-bis(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F9NO2S/c15-12(16,17)8-2-1-3-11(5-8)27(25,26)24-6-9(13(18,19)20)4-10(7-24)14(21,22)23/h1-3,5,9-10H,4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYVDXLQZVWIAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(CC1C(F)(F)F)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

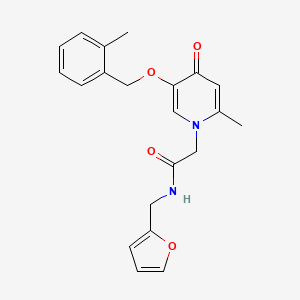

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione](/img/structure/B2495844.png)

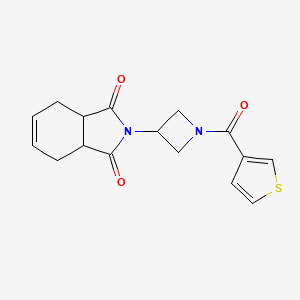

![6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2495845.png)

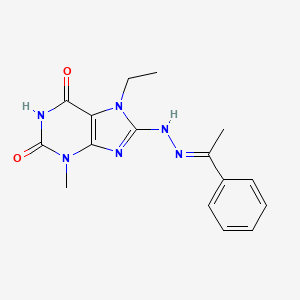

![3-(4-chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2495851.png)

![N-(1H-benzo[d]imidazol-2-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2495854.png)

![tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate](/img/structure/B2495861.png)